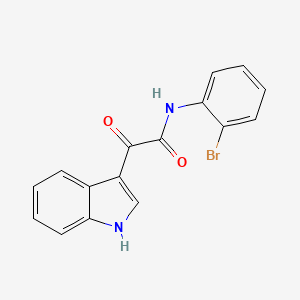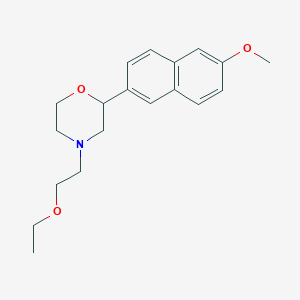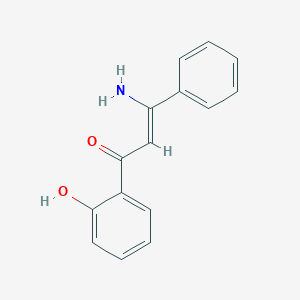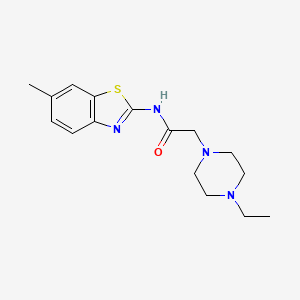
N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.00039 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Ligands
- A study by Moldovan et al. (2017) on indol-3-yl-oxoacetamides showed that these compounds, including derivatives similar to N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, can act as potent and selective ligands for cannabinoid receptors. This suggests potential applications in understanding cannabinoid receptor functioning and possibly in the development of treatments targeting these receptors (Moldovan et al., 2017).
Marine Natural Products and Antibacterial Potential
- Research on marine tunicates led to the isolation of indole alkaloids, including compounds structurally related to this compound. However, their evaluation as antibacterial agents and FXR antagonists did not show significant activity. This highlights the importance of studying marine-derived indole alkaloids for potential pharmaceutical applications, even though not all compounds may exhibit desired activities (Hahn et al., 2015).
Antidepressant and Sedative Drug Leads
- A study by Ibrahim et al. (2017) on marine-inspired indole alkaloids, including compounds structurally similar to this compound, revealed their potential as antidepressant and sedative drug leads. The research indicated that bromine, a common element in marine natural products, plays a valuable role in contributing to novel chemical space and electrostatic interactions for drug development (Ibrahim et al., 2017).
Anti-Diabetic Agents
- Nazir et al. (2018) conducted a study on indole-based compounds, including bromo-N-phenyl/arylacetamides, demonstrating their potential as antidiabetic agents. The research involved the synthesis and biological evaluation of these compounds, indicating the versatility of indole derivatives in therapeutic applications (Nazir et al., 2018).
Anticonvulsant and Antidepressant Activities
- The synthesis of N-substituted phenylacetamide derivatives, including compounds similar to this compound, was explored by Xie et al. (2013). These compounds exhibited significant anticonvulsant and antidepressant activities, suggesting their potential use in neuropsychiatric disorder treatments (Xie et al., 2013).
Cytotoxic Agents in Cancer Research
- Modi et al. (2011) synthesized novel indole-based N-phenylacetamide derivatives and evaluated their cytotoxic activity against cancer cell lines. This research indicates the potential use of compounds like this compound in developing new anticancer agents (Modi et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-2-4-8-14(12)19-16(21)15(20)11-9-18-13-7-3-1-5-10(11)13/h1-9,18H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCOSWMSUUQTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-CHLORO-4-FLUOROPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5464479.png)
![2-[cyclohexyl(methyl)amino]-N-[2-(dimethylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5464486.png)
![3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B5464490.png)
![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5464503.png)
![4-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]phenol hydrochloride](/img/structure/B5464511.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)



![2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5464546.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![[2-chloro-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B5464564.png)
